N-[[4-(Morpholine-4-carbonyl)phenyl]methyl]prop-2-enamide
Description
N-[[4-(Morpholine-4-carbonyl)phenyl]methyl]prop-2-enamide is a synthetic prop-2-enamide derivative characterized by a morpholine-4-carbonyl substituent attached to a para-substituted phenyl ring, which is further linked via a methylene bridge to the acrylamide moiety.
Properties
IUPAC Name |
N-[[4-(morpholine-4-carbonyl)phenyl]methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-2-14(18)16-11-12-3-5-13(6-4-12)15(19)17-7-9-20-10-8-17/h2-6H,1,7-11H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQRGYFQJVONJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=C(C=C1)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Morpholine-4-carbonyl)benzylamine
Route A :
4-(Aminomethyl)benzoic acid is reacted with morpholine using a carbodiimide-based coupling agent. For instance, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) facilitate this amidation. The reaction proceeds at 0–20°C over 13 hours, yielding the morpholine carbonyl intermediate. Purification via silica gel chromatography (hexane:ethyl acetate) isolates the product in 87.7% yield.
Route B :
Alternative pathways employ 4-(chloromethyl)benzoyl chloride , which undergoes sequential nucleophilic substitution with morpholine and amination. However, this method risks overalkylation and requires stringent temperature control.
Amidation with Prop-2-enoic Acid
The benzylamine intermediate is coupled with acrylic acid under activated conditions.
Carbodiimide-Mediated Coupling
A solution of 4-(morpholine-4-carbonyl)benzylamine and acrylic acid in tetrahydrofuran (THF) is treated with EDC·HCl and HOBt . The mixture is stirred at 0°C for 2 hours, followed by room-temperature agitation. Workup involves extraction with ethyl acetate, drying with MgSO₄, and chromatography to isolate the title compound. Typical yields range from 19.8% to 22.1%, depending on stereochemical outcomes.
Mixed Anhydride Method
For larger-scale synthesis, isobutyl chloroformate generates a reactive mixed anhydride with acrylic acid. Subsequent reaction with the benzylamine derivative in dichloromethane at −15°C minimizes side reactions, though yields remain comparable to carbodiimide routes.
Optimization of Reaction Conditions
Solvent and Temperature Effects
DMF enhances solubility of polar intermediates but complicates purification. THF offers a balance between reactivity and ease of workup. Reactions conducted below 20°C suppress racemization and byproduct formation.
Catalytic Additives
4-Dimethylaminopyridine (DMAP) accelerates acylation but may necessitate additional purification steps. Trials with 0.1 equiv DMAP showed no significant yield improvement over EDC/HOBt alone.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (CDCl₃) : δ 1.20–1.40 (m, 8H, morpholine-CH₂), 3.65–3.80 (m, 4H, N-CH₂), 4.19–4.23 (m, 1H, benzyl-CH), 6.50 (d, J = 8.1 Hz, 1H, NH), 6.71–7.26 (m, 4H, aromatic).
Infrared Spectroscopy (IR) : - Peaks at 3268 cm⁻¹ (N-H stretch), 1661 cm⁻¹ (amide C=O), and 1620 cm⁻¹ (α,β-unsaturated carbonyl).
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| EDC/HOBt | 87.7 | >95 | High reproducibility | Costly reagents |
| Mixed Anhydride | 78.2 | 92 | Scalability | Low-temperature requirements |
Carbodiimide-mediated coupling remains the gold standard for laboratory-scale synthesis, while mixed anhydride methods suit industrial applications.
Industrial-Scale Considerations
Process Safety : Exothermic reactions during EDC activation necessitate jacketed reactors with temperature control.
Waste Management : DMF recovery via distillation reduces environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(Morpholine-4-carbonyl)phenyl]methyl]prop-2-enamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[[4-(Morpholine-4-carbonyl)phenyl]methyl]prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[[4-(Morpholine-4-carbonyl)phenyl]methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antimicrobial Prop-2-enamides
Chlorinated and trifluoromethyl-substituted cinnamanilides (e.g., (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide) demonstrate potent antibacterial and antimycobacterial activities. Key findings include:
- Submicromolar activity against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Mycobacterium tuberculosis .
- 3,4-Dichlorophenyl derivatives exhibit broader-spectrum activity than mono-chlorinated analogs, with trifluoromethyl groups enhancing lipophilicity and membrane penetration .
- Low cytotoxicity in primary mammalian cells, making them promising therapeutic candidates .
However, its polar nature could improve solubility and reduce off-target toxicity .
Kinase-Targeting Prop-2-enamides
EGFR inhibitors such as osimertinib (AZD9291) and CO-1686 feature complex acrylamide structures designed to target mutant kinases (e.g., EGFR T790M). Key features include:
- Bulky substituents (e.g., indole-pyrimidine) that occupy the kinase gatekeeper pocket, conferring selectivity .
- Irreversible binding via Michael addition of the acrylamide group to cysteine residues in the kinase active site .
Comparison with Target Compound: The morpholine-4-carbonyl group in the target compound lacks the steric bulk of osimertinib’s indole-pyrimidine moiety, suggesting divergent kinase selectivity.
Morpholine-Containing Analogs
Morpholine derivatives, such as 4-(1-methyl-1H-pyrrole-2-carbonyl)-N-{4-[4-(morpholine-4-carbonyl)piperidin-1-yl]phenyl}piperazine-1-carboxamide , are studied as hematopoietic prostaglandin synthase inhibitors. Key properties include:
- Enhanced solubility due to morpholine’s polarity, improving pharmacokinetic profiles .
- Target modulation via interactions with enzyme active sites or allosteric pockets .
Comparison with Target Compound : The direct attachment of morpholine-4-carbonyl to the phenyl ring in N-[[4-(Morpholine-4-carbonyl)phenyl]methyl]prop-2-enamide may simplify the structure while retaining solubility advantages. However, the absence of a piperazine or piperidine linker (as in ) could limit conformational flexibility and target engagement.
Physicochemical and Pharmacokinetic Properties
Key Structural-Activity Relationships (SAR)
Biological Activity
N-[[4-(Morpholine-4-carbonyl)phenyl]methyl]prop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound is characterized by a morpholine ring attached to a phenyl group, which in turn is linked to a prop-2-enamide moiety. The synthesis typically involves the reaction of 4-(morpholine-4-carbonyl)benzaldehyde with prop-2-enamide, often catalyzed by bases like potassium carbonate in solvents such as dimethylformamide (DMF).
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis or function, although specific pathways remain to be fully elucidated .
Anticancer Effects
The anticancer potential of this compound has been explored in several studies. It has shown promising results in inhibiting cell proliferation in various cancer cell lines, including breast and prostate cancers. The proposed mechanism includes the inhibition of specific enzymes involved in cell cycle regulation, leading to apoptosis in cancer cells .
The biological effects of this compound are believed to stem from its ability to bind to specific molecular targets within cells. This interaction can modulate enzyme activity or receptor signaling pathways, resulting in altered cellular responses. For instance, it may inhibit kinases involved in cell proliferation or promote apoptotic pathways in cancer cells .
Case Study: Anticancer Activity
In a study examining the compound's effects on prostate cancer cells, researchers found that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study utilized various assays, including MTT and colony formation assays, to assess the compound's efficacy .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
